L-Pyrrolysine (lithium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

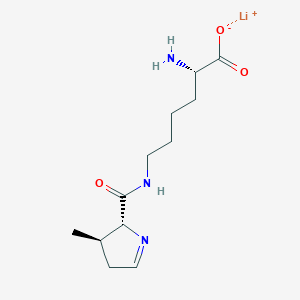

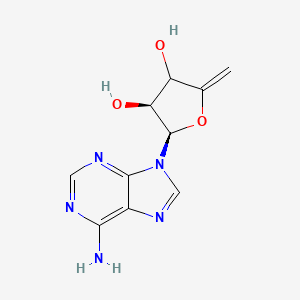

L-Pyrrolysine (lithium) is a unique amino acid that is genetically encoded and used in the biosynthesis of proteins in some methanogenic archaea and bacteria. It is not present in humans. This compound contains an α-amino group and a carboxylic acid group, with a pyrroline side-chain similar to that of lysine. The lithium ion in this context is often associated with its applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Pyrrolysine is synthesized in vivo by joining two molecules of L-lysine. One molecule of lysine is first converted to (3R)-3-methyl-D-ornithine, which is then ligated to a second lysine. An NH2 group is eliminated, followed by cyclization and dehydration steps to yield L-pyrrolysine .

Industrial Production Methods

The industrial production of lithium compounds often involves the extraction of lithium from minerals such as spodumene and petalite, followed by a series of chemical reactions to produce lithium carbonate or lithium hydroxide. These compounds can then be used in various applications, including the synthesis of L-pyrrolysine .

Análisis De Reacciones Químicas

Types of Reactions

L-Pyrrolysine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its incorporation into proteins and its function in biological systems .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of L-pyrrolysine include hydroxylamine, N-methylhydroxylamine, and dithionite. These reagents help in the formation and stabilization of the pyrroline ring structure .

Major Products Formed

The major products formed from the reactions of L-pyrrolysine include various derivatives that are incorporated into proteins. These derivatives play crucial roles in the catalytic functions of enzymes involved in methane production in methanogenic archaea .

Aplicaciones Científicas De Investigación

L-Pyrrolysine has several scientific research applications, including its use in:

Chemistry: As a unique amino acid, it is used in the study of protein synthesis and enzyme function.

Biology: It is essential for the growth and metabolism of certain methanogenic archaea and bacteria.

Mecanismo De Acción

The mechanism of action of L-pyrrolysine involves its incorporation into proteins through a unique genetic encoding process. It is encoded by the UAG codon, which is typically a stop codon, and its incorporation is mediated by a specific tRNA and tRNA synthetase. The pyrroline ring structure of L-pyrrolysine plays a crucial role in the catalytic functions of enzymes, particularly those involved in methane production .

Comparación Con Compuestos Similares

L-Pyrrolysine is unique among amino acids due to its genetic encoding and its role in methane production. Similar compounds include:

Lysine: A standard amino acid with a similar side-chain structure but lacking the pyrroline ring.

Ornithine: An intermediate in the synthesis of L-pyrrolysine, involved in the urea cycle.

L-Pyrrolysine’s uniqueness lies in its genetic encoding and its specific role in the metabolism of methanogenic archaea, making it a valuable compound for scientific research and industrial applications.

Propiedades

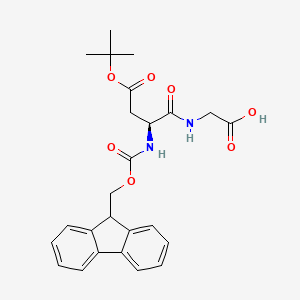

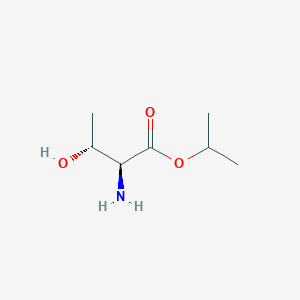

Fórmula molecular |

C12H20LiN3O3 |

|---|---|

Peso molecular |

261.3 g/mol |

Nombre IUPAC |

lithium;(2S)-2-amino-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoate |

InChI |

InChI=1S/C12H21N3O3.Li/c1-8-5-7-14-10(8)11(16)15-6-3-2-4-9(13)12(17)18;/h7-10H,2-6,13H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1/t8-,9+,10-;/m1./s1 |

Clave InChI |

HBIJBNVTTMNPPD-YMQJAAJZSA-M |

SMILES isomérico |

[Li+].C[C@@H]1CC=N[C@H]1C(=O)NCCCC[C@@H](C(=O)[O-])N |

SMILES canónico |

[Li+].CC1CC=NC1C(=O)NCCCCC(C(=O)[O-])N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

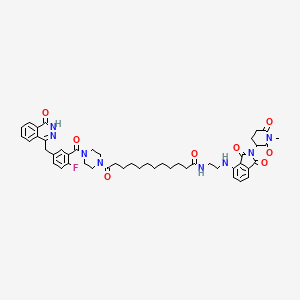

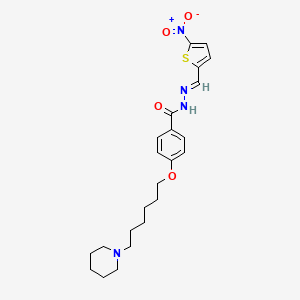

![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)